BenchChemオンラインストアへようこそ!

1G244

Cell permeability Target engagement Intracellular protease inhibition

1G244 is the definitive intracellular DPP8/9 probe—cell-permeable and exquisitely selective, with zero cross-reactivity against DPP4, DPP2, or FAP at 100 µM. Unlike first-generation probes that remain extracellular, 1G244 engages cytosolic DPP8/9 directly. Validated in multiple myeloma (apoptosis induction), atherosclerosis (plaque reduction in apoE-KO mice), adipogenesis blockade, and immuno-oncology (PD-L1 downregulation via BRISC-SHMT2 disruption). Essential for studies where DPP4 inhibitors like sitagliptin show no effect. ≥98% purity, global shipping.

Molecular Formula C29H30F2N4O2
Molecular Weight 504.6 g/mol
Cat. No. B604936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1G244
Synonyms1G244;  1G-244;  1G 244
Molecular FormulaC29H30F2N4O2
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CC(C(=O)N4CC5=CC=CC=C5C4)N
InChIInChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)34-15-13-33(14-16-34)27(36)17-26(32)29(37)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2/t26-/m0/s1
InChIKeyZKIQFLSGMMYCGS-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1G244 for Research Procurement: A Selective DPP8/9 Inhibitor with Validated In Vivo Activity


1G244 (CAS 847928-32-9; also designated PTX-1210) is a synthetic organic small molecule that functions as a potent and selective inhibitor of the serine proteases dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9) [1]. It is widely employed as a chemical probe to dissect the biological functions of DPP8/9 in cellular homeostasis, inflammation, and oncology [2]. Unlike pan-DPP inhibitors or DPP4-targeted antidiabetic agents, 1G244 exhibits negligible inhibitory activity against related family members DPP2, DPP4, and fibroblast activation protein (FAP) at concentrations up to 100 µM, establishing its utility for target validation studies [3].

Why 1G244 Cannot Be Replaced by Generic DPP4 Inhibitors in DPP8/9 Research


The biological consequences of DPP8/9 inhibition differ fundamentally from DPP4 inhibition, precluding the use of common DPP4 inhibitors as functional substitutes for 1G244. Direct comparative studies in human mesenchymal stem cells (MSCs) demonstrate that the DPP8/9-selective inhibitor 1G244 significantly decreases cell viability and inhibits both osteogenic and adipogenic differentiation, whereas the DPP4-selective inhibitor sitagliptin exerts no such effects [1]. In multiple myeloma models, only DPP4 inhibitors with known off-target activity against DPP8/9 (vildagliptin, saxagliptin) exhibit cytotoxic effects, while DPP4-selective agents are inactive [2]. Furthermore, the first-generation "DPP8/9 inhibitor" probe exhibits a critical functional limitation: it fails to penetrate the plasma membrane and remains extracellular, whereas 1G244 readily enters cells to engage intracellular DPP8/9 targets [3]. These findings underscore that experimental outcomes cannot be extrapolated from DPP4 inhibitors or earlier DPP8/9 probes to 1G244.

Quantitative Differentiation Evidence for 1G244 Relative to Comparator Compounds


Cell Permeability Advantage of 1G244 Versus First-Generation DPP8/9 Probe

A critical functional distinction separates 1G244 from the earlier benchmark "DPP8/9 inhibitor" (the compound designated as the "DPP8/9 inhibitor" in the 2009 Wu et al. study). The earlier probe exhibits a fundamental limitation: it does not penetrate the plasma membrane and remains confined to the extracellular space [1]. In contrast, 1G244 readily enters cells, achieving intracellular target engagement even at low administered doses [1]. This differential cellular accessibility is essential for any study interrogating the intracellular functions of DPP8 and DPP9.

Cell permeability Target engagement Intracellular protease inhibition

Enhanced Potency of 1G244 Relative to First-Generation DPP8/9 Probe

In a direct kinetic comparison, 1G244 demonstrates substantially greater inhibitory potency against both DPP8 and DPP9 than the earlier first-generation "DPP8/9 inhibitor" probe [1]. By Ki measurement, 1G244 is 15-fold more potent against DPP8 and 8-fold more potent against DPP9 relative to this comparator [1].

Enzyme inhibition Ki determination Protease inhibitor

Selectivity Profile of 1G244 Versus DPP4 Inhibitors with DPP8/9 Off-Target Activity

Several clinically used DPP4 inhibitors, notably vildagliptin and saxagliptin, exhibit measurable off-target inhibitory activity against DPP8 and DPP9, confounding interpretation of experimental results [1]. In contrast, 1G244 is engineered for high selectivity: it does not inhibit DPP2, DPP4, or FAP at concentrations up to 100 µM . Its IC50 values for DPP8 (14 nM) and DPP9 (53 nM) are approximately three to four orders of magnitude lower than concentrations affecting other DPP family members .

Selectivity Off-target profiling DPP family enzymes

In Vivo Anti-Myeloma Efficacy of 1G244 in Murine Xenograft Model

1G244 has demonstrated validated anti-myeloma efficacy in a murine xenograft model, establishing its utility for in vivo target validation and preclinical oncology studies [1]. The compound produced measurable anti-tumor effects in this model, distinguishing it from in vitro-only probes. Importantly, the study further dissected the target specificity using siRNA silencing, confirming that DPP8, but not DPP9, is the key molecular driver of the observed cell death induction [1].

Multiple myeloma Xenograft In vivo efficacy Tumor model

In Vivo Anti-Atherosclerotic Efficacy in ApoE-Knockout Mouse Model

In an independent in vivo disease model distinct from oncology applications, prolonged treatment with 1G244 reduced atherosclerotic plaque size in apoE-knockout mice [1]. The compound reduced the content of in-plaque macrophages, specifically targeting the pro-inflammatory M1-like activation state [1]. This effect was mechanistically linked to the induction of lytic cell death in activated macrophages as assessed by in vitro bone marrow-derived macrophage (BMDM) assays [1].

Atherosclerosis Cardiovascular Macrophage In vivo

Functional Distinction: 1G244 Blocks Adipogenesis While DPP4 and FAP Inhibitors Show No Effect

In a direct functional comparison using preadipocyte models, 1G244 blocked adipogenesis in both 3T3-L1 and 3T3-F422A cells, whereas inhibitors of DPP4 and FAP had no effect on differentiation [1]. This finding establishes that DPP8/9 activity, but not DPP4 or FAP activity, is required for normal adipocyte differentiation. The study further demonstrated that DPP8/9 inhibition attenuates PPARγ2 induction, and that the adipogenic defect could be rescued by PPARγ agonists or ectopic PPARγ2 expression [1].

Adipogenesis Metabolism PPARγ Cellular differentiation

Validated Application Scenarios for 1G244 Based on Quantitative Evidence


Target Validation in Multiple Myeloma and Hematological Malignancy Research

1G244 is directly applicable for in vitro and in vivo target validation studies where unambiguous inhibition of intracellular DPP8/9 is required. Evidence from multiple human myeloma cell lines, patient-derived CD138+ cells, and murine xenograft models confirms that 1G244 induces apoptosis and anti-myeloma effects specifically via DPP8 inhibition [1]. Its cell permeability and high selectivity ensure that observed effects are attributable to DPP8/9 engagement rather than off-target DPP4 or FAP inhibition .

Cardiovascular and Atherosclerosis Research Involving Macrophage Biology

1G244 has validated utility in atherosclerosis research, where it reduced plaque size and pro-inflammatory M1-like macrophage content in apoE-knockout mice [1]. The compound's ability to induce lytic cell death in activated macrophages makes it a valuable tool for studying the role of DPP8/9 in chronic inflammatory cardiovascular disease and for evaluating macrophage-targeted therapeutic strategies.

Metabolic Research on Adipogenesis and PPARγ Signaling

1G244 serves as a critical tool for studies of adipocyte differentiation and PPARγ regulation. Direct comparative evidence shows that 1G244 blocks adipogenesis in preadipocyte models, while DPP4 and FAP inhibitors are inactive [1]. This functional specificity makes 1G244 essential for dissecting the role of DPP8/9 in metabolic tissues and for screening rescue strategies involving PPARγ agonists or genetic manipulation of the pathway.

Immuno-Oncology and Checkpoint Inhibitor Combination Studies

Emerging evidence positions 1G244 as a tool for immuno-oncology research. In clear cell renal cell carcinoma models, pharmacological inhibition of DPP9 by 1G244 disrupted the BRISC-SHMT2 complex, promoting IFNAR1 ubiquitination and degradation, which reduced PD-L1 levels and restored T cell-mediated cytotoxicity [1]. Furthermore, 1G244 combined with anti-CTLA-4 therapy enhanced anti-tumor immunity, suggesting its utility in evaluating DPP9 inhibition as a combination strategy with immune checkpoint blockade [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1G244

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.